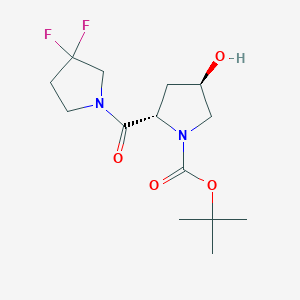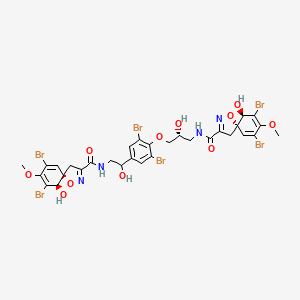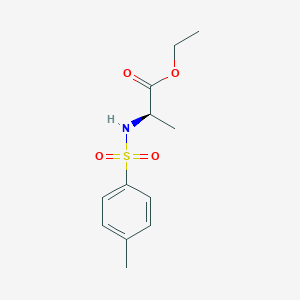![molecular formula C22H25NO2 B12845754 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-9-azabicyclo[331]nonan-3-yl benzoate is a bicyclic compound that features a benzyl group attached to a nitrogen atom within a bicyclo[331]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate typically involves the reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include benzoic anhydride or benzoyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Uniqueness
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the ester functionality is crucial for activity or stability .
Propiedades
Fórmula molecular |
C22H25NO2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl) benzoate |
InChI |
InChI=1S/C22H25NO2/c24-22(18-10-5-2-6-11-18)25-21-14-19-12-7-13-20(15-21)23(19)16-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16H2 |
Clave InChI |
QFFZACUABUOQMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


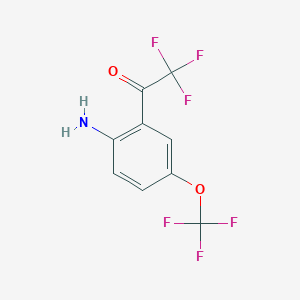
![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
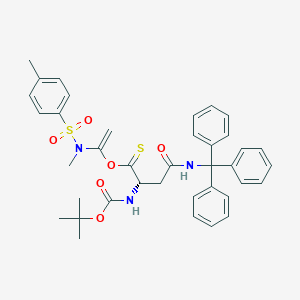
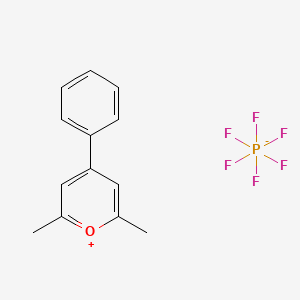
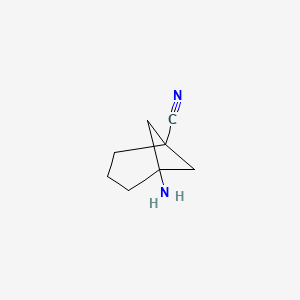
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12845685.png)
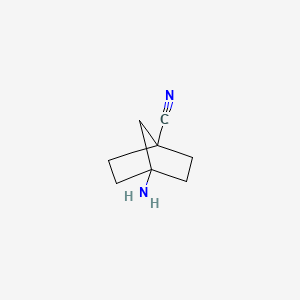
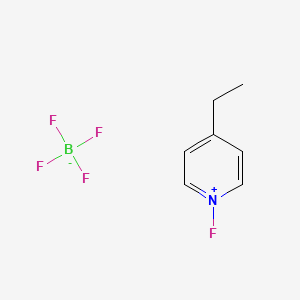
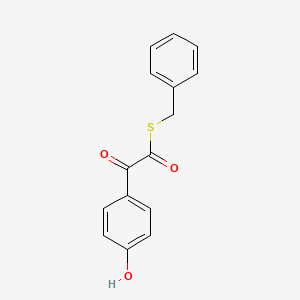
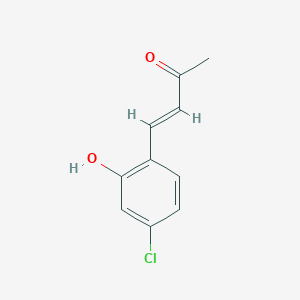
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
